molecular formula C18H32N2O2 B5087609 ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-piperidinecarboxylate

ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-piperidinecarboxylate

Cat. No.: B5087609
M. Wt: 308.5 g/mol
InChI Key: QWKDZXDOWDLXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. This compound belongs to the class of piperidine derivatives and has been shown to exhibit promising biological activities, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-piperidinecarboxylate involves the inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This leads to an increase in the levels of neurotransmitters in the brain, which can improve cognitive function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to improve cognitive function, enhance memory retention, and reduce the symptoms of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to exhibit antioxidant and anti-inflammatory properties, which can provide protection against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-piperidinecarboxylate in lab experiments is its high potency and selectivity towards specific biological targets. This makes it an ideal candidate for drug development and medicinal chemistry research. However, one of the limitations of using this compound is its potential toxicity and adverse effects on human health. Therefore, it is important to conduct further research to determine its safety and efficacy before it can be used in clinical settings.

Future Directions

There are several future directions for research on ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-piperidinecarboxylate. Some of these include:
1. Investigation of its potential applications in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis.
2. Development of more potent and selective derivatives of this compound for improved therapeutic efficacy.
3. Study of its potential applications in the treatment of cancer and other diseases.
4. Investigation of its mechanism of action and its interactions with other biological targets.
5. Development of new synthetic routes for the production of this compound to improve its yield and purity.
Conclusion:
This compound is a promising compound that has shown significant potential in pharmacology and medicinal chemistry research. Its high potency and selectivity towards specific biological targets make it an ideal candidate for drug development. However, further research is needed to determine its safety and efficacy before it can be used in clinical settings.

Synthesis Methods

The synthesis of ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-piperidinecarboxylate involves the reaction of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane with piperidine-4-carboxylic acid ethyl ester in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, involving the formation of an iminium ion and subsequent nucleophilic addition of the piperidine ring. The final product is obtained after purification and isolation.

Scientific Research Applications

Ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-piperidinecarboxylate has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been shown to exhibit significant activity against various biological targets, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters in the brain and are considered important targets for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O2/c1-5-22-16(21)19-8-6-14(7-9-19)20-13-18(4)11-15(20)10-17(2,3)12-18/h14-15H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKDZXDOWDLXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CC3(CC2CC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.